molecular formula C19H22N2O7S B448263 ETHYL 5-CARBAMOYL-4-METHYL-2-(3,4,5-TRIMETHOXYBENZAMIDO)THIOPHENE-3-CARBOXYLATE

ETHYL 5-CARBAMOYL-4-METHYL-2-(3,4,5-TRIMETHOXYBENZAMIDO)THIOPHENE-3-CARBOXYLATE

Cat. No.: B448263
M. Wt: 422.5g/mol
InChI Key: KRWHQQLOWPIRML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 5-CARBAMOYL-4-METHYL-2-(3,4,5-TRIMETHOXYBENZAMIDO)THIOPHENE-3-CARBOXYLATE: is a synthetic compound that features a thiophene ring substituted with various functional groups. The presence of the 3,4,5-trimethoxybenzoyl moiety is particularly notable, as it is a common pharmacophore in medicinal chemistry, known for its diverse bioactivity effects .

Properties

Molecular Formula

C19H22N2O7S

Molecular Weight

422.5g/mol

IUPAC Name

ethyl 5-carbamoyl-4-methyl-2-[(3,4,5-trimethoxybenzoyl)amino]thiophene-3-carboxylate

InChI

InChI=1S/C19H22N2O7S/c1-6-28-19(24)13-9(2)15(16(20)22)29-18(13)21-17(23)10-7-11(25-3)14(27-5)12(8-10)26-4/h7-8H,6H2,1-5H3,(H2,20,22)(H,21,23)

InChI Key

KRWHQQLOWPIRML-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)N)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)N)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 5-CARBAMOYL-4-METHYL-2-(3,4,5-TRIMETHOXYBENZAMIDO)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions

Industrial Production Methods: Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow chemistry, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis .

Biology and Medicine: The 3,4,5-trimethoxybenzoyl moiety is known for its biological activity, including anti-cancer, anti-fungal, and anti-bacterial properties. This makes the compound a candidate for drug development and biomedical research .

Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties .

Mechanism of Action

The mechanism of action of ETHYL 5-CARBAMOYL-4-METHYL-2-(3,4,5-TRIMETHOXYBENZAMIDO)THIOPHENE-3-CARBOXYLATE involves its interaction with various molecular targets. The 3,4,5-trimethoxybenzoyl group is known to inhibit enzymes like tubulin and heat shock protein 90 (Hsp90), leading to anti-cancer effects. The compound can also interact with bacterial enzymes, contributing to its anti-bacterial properties .

Comparison with Similar Compounds

Uniqueness: What sets ETHYL 5-CARBAMOYL-4-METHYL-2-(3,4,5-TRIMETHOXYBENZAMIDO)THIOPHENE-3-CARBOXYLATE apart is its thiophene ring, which provides additional sites for chemical modification and enhances its biological activity .

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